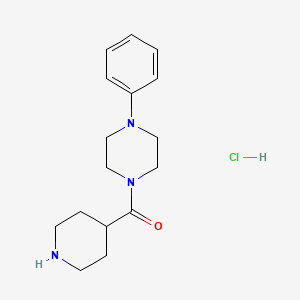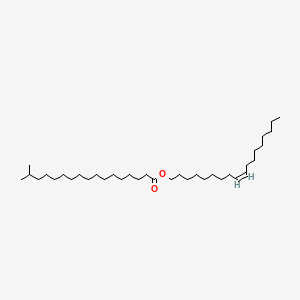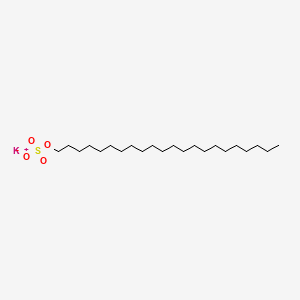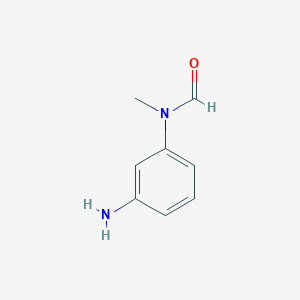
Tris(2-propylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-propylphenyl) phosphate: is an organophosphate compound with the molecular formula C27H33O4P. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by its three 2-propylphenyl groups attached to a central phosphate group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-propylphenyl) phosphate can be synthesized through the esterification of phosphoric acid with 2-propylphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or a Lewis acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to increase the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Tris(2-propylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl phosphates.
Scientific Research Applications
Chemistry: Tris(2-propylphenyl) phosphate is used as a flame retardant in polymers and textiles. Its ability to inhibit combustion makes it valuable in the production of fire-resistant materials.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor. Research is ongoing to understand its impact on human health and the environment.
Medicine: While not commonly used in medicine, this compound is investigated for its potential toxicological effects and its interactions with biological molecules.
Industry: In addition to its use as a flame retardant, this compound is employed as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of materials such as PVC.
Mechanism of Action
The mechanism of action of tris(2-propylphenyl) phosphate involves its interaction with various molecular targets. As a flame retardant, it acts by promoting the formation of a char layer on the surface of materials, which inhibits the spread of flames. The compound can also interfere with the endocrine system by mimicking or blocking the action of natural hormones, leading to potential health effects.
Comparison with Similar Compounds
Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different chemical properties.
Triphenyl phosphate: Used as a plasticizer and flame retardant, with a different phenyl group structure.
Tris(2-ethylhexyl) phosphate: A plasticizer with a longer alkyl chain, providing different physical properties.
Uniqueness: Tris(2-propylphenyl) phosphate is unique due to its specific phenyl group structure, which imparts distinct chemical and physical properties. Its balance of flame retardant and plasticizing properties makes it valuable in various industrial applications.
Properties
CAS No. |
84642-70-6 |
|---|---|
Molecular Formula |
C27H33O4P |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
tris(2-propylphenyl) phosphate |
InChI |
InChI=1S/C27H33O4P/c1-4-13-22-16-7-10-19-25(22)29-32(28,30-26-20-11-8-17-23(26)14-5-2)31-27-21-12-9-18-24(27)15-6-3/h7-12,16-21H,4-6,13-15H2,1-3H3 |
InChI Key |
FPIUEVPELBLXGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CCC)OC3=CC=CC=C3CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
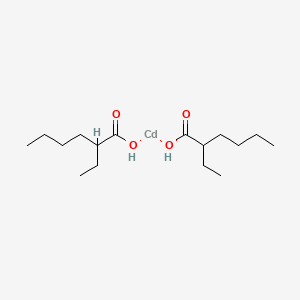


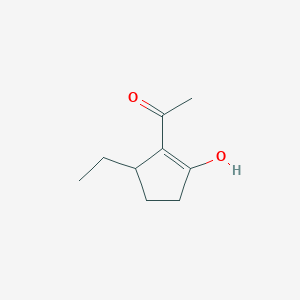
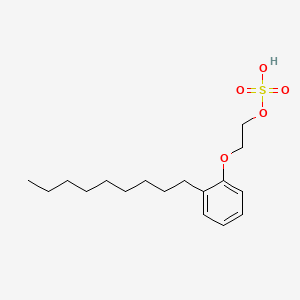

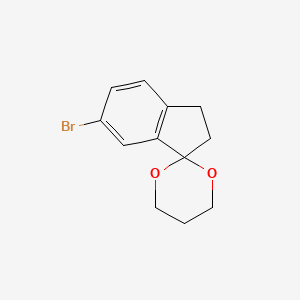
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
